2-(6-氟-1-苯并呋喃-3-基)乙酸

描述

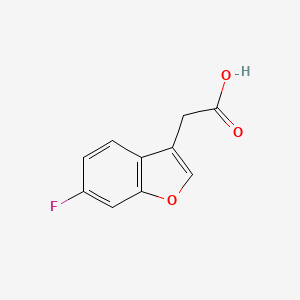

2-(6-Fluoro-1-benzofuran-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H7FO3 and its molecular weight is 194.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

苯并呋喃衍生物已被发现具有显著的抗癌活性。 例如,某些化合物对包括白血病、非小细胞肺癌、结肠癌、中枢神经系统癌症、黑色素瘤和卵巢癌在内的多种癌细胞系显示出细胞生长抑制作用 .

抗菌特性

这些化合物还显示出有希望的抗菌活性。 已经合成并评估了衍生物对包括大肠杆菌和耐甲氧西林金黄色葡萄球菌 (MRSA) 在内的多种病原体的体外抗菌活性。 coli and MRSA .

抗氧化潜力

苯并呋喃及其衍生物以其明显的抗氧化特性而闻名。 由于它们具有抵抗氧化应激的能力,因此被认为是潜在的药理学剂 .

抗血小板和抗疟疾作用

已经发现某些苯并呋喃衍生物具有抗血小板和抗疟疾特性,这有助于它们作为这些领域的治疗剂的潜力 .

抗炎和抗抑郁作用

苯并呋喃衍生物的抗炎和抗抑郁作用使它们成为治疗相关疾病的候选药物 .

抗惊厥特性

作用机制

Target of Action

The primary targets of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid are currently unknown

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound’s effects on downstream pathways will depend on its specific targets, which are currently unknown .

Pharmacokinetics

These properties will have a significant impact on the bioavailability of the compound, influencing its efficacy and safety profile .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid . These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .

生物活性

2-(6-Fluoro-1-benzofuran-3-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activity. The incorporation of a fluorine atom at the 6-position enhances the compound's lipophilicity and may improve its interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid exhibits significant antimicrobial properties. A systematic review of benzofuran derivatives highlighted their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-(6-Fluoro-1-benzofuran-3-yl)acetic Acid

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Candida albicans | 0.0048 mg/mL |

The compound demonstrated MIC values comparable to established antibiotics, suggesting potential as a new antimicrobial agent .

Anticancer Activity

The anticancer potential of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid has been evaluated in various studies. One study reported that derivatives of benzofuran exhibited selective antiproliferative effects against several cancer cell lines.

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | MDA-MB-435 (Melanoma) | <0.01 |

| Compound B | HCT116 (Colon Cancer) | 0.229 |

| Compound C | A549 (Lung Cancer) | 0.996 |

The results indicated that compounds derived from benzofuran structures could inhibit cancer cell growth significantly, with some exhibiting GI50 values below 1 µM, showcasing their potency .

The mechanism by which 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid exerts its biological effects is not fully elucidated but is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interaction with DNA : Some benzofuran derivatives have shown the ability to intercalate with DNA, disrupting replication processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of multiple benzofuran derivatives, including 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid, against resistant strains of bacteria. The findings revealed that the compound effectively inhibited growth in resistant strains of E. coli and S. aureus, making it a candidate for further development as an antibiotic .

Study on Anticancer Properties

In another study focusing on anticancer properties, researchers tested the compound against various human cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in melanoma and colon cancer cells, suggesting its potential role in cancer therapy .

属性

IUPAC Name |

2-(6-fluoro-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWMTZSPQQBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。